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Cat. No.: B075141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile

reagents in the field of asymmetric synthesis. Their unique stereoelectronic properties, stability,

and the ability to act as both chiral auxiliaries and ligands have led to their application in a wide

array of stereoselective transformations. This document provides an overview of key

applications, detailed experimental protocols, and quantitative data to facilitate the integration

of these valuable building blocks into synthetic workflows. Chiral sulfoximines are increasingly

recognized for their potential as bioisosteres in medicinal chemistry, making their

stereocontrolled synthesis and application of significant interest.[1][2]

Key Applications
Chiral sulfoximines, including derivatives of S,S-dimethyl sulfoximine, are utilized in several

key areas of asymmetric synthesis:

Chiral Auxiliaries: The sulfoximine moiety can be temporarily incorporated into a substrate to

direct the stereochemical outcome of a subsequent reaction. After the desired

transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Chiral Ligands: Sulfoximine derivatives have been successfully employed as ligands in

transition metal-catalyzed reactions, inducing high levels of enantioselectivity.
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Chiral Reagents: Ylides derived from chiral sulfoximines are effective reagents for the

asymmetric epoxidation and aziridination of carbonyls and imines, respectively.

Asymmetric Synthesis of Chiral Sulfoximines via S-
Alkylation of Sulfinamides
A practical and highly stereospecific method for the synthesis of chiral sulfoximines involves the

S-alkylation of readily accessible chiral sulfinamides.[1][2][3] This approach avoids the use of

traditional nitrene transfer reactions and offers a scalable route to a diverse range of chiral

sulfoximines.[3] The stereospecificity of the S-alkylation allows for the synthesis of chiral

sulfoximines with predictable configurations.[1]

Quantitative Data for S-Alkylation of a Chiral
Sulfinamide

Entry Alkyl Halide Product Yield (%)
Enantiomeric
Ratio (er)

1 Iodomethane

S-methyl-S-

phenyl-N-

(pivaloyl)sulfoxim

ine

95 >99:1

2 Iodoethane

S-ethyl-S-phenyl-

N-

(pivaloyl)sulfoxim

ine

92 >99:1

3 1-Iodopropane

S-propyl-S-

phenyl-N-

(pivaloyl)sulfoxim

ine

88 >99:1

4 Benzyl bromide

S-benzyl-S-

phenyl-N-

(pivaloyl)sulfoxim

ine

98 >99:1
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Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for S-
Alkylation of a Chiral Sulfinamide

To a solution of the chiral N-pivaloyl sulfinamide (1.0 equiv) in 1,2-dimethoxyethane (DME)

(0.2 M) is added sodium hydroxide (1.5 equiv) at room temperature.

The alkyl halide (1.2 equiv) is then added to the suspension.

The reaction mixture is stirred at the specified temperature (typically room temperature to 60

°C) for the time indicated by TLC analysis (typically 1-12 hours).

Upon completion, the reaction is quenched with water and the aqueous layer is extracted

with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired chiral sulfoximine.

Logical Workflow for S-Alkylation of Sulfinamides

Reaction Setup
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Caption: Workflow for the asymmetric synthesis of chiral sulfoximines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b075141?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iridium-Catalyzed Enantioselective C-H Borylation
of Diaryl Sulfoximines
A powerful method for the synthesis of chiral sulfoximines involves the desymmetrization of

prochiral diaryl sulfoximines via iridium-catalyzed enantioselective C-H borylation.[4][5][6] This

strategy allows for the direct installation of chirality at the sulfur atom by functionalizing a C-H

bond on one of the aryl rings. The use of a well-designed chiral bidentate boryl ligand is crucial

for achieving high enantioselectivity.[4][6]

Quantitative Data for Ir-Catalyzed Enantioselective C-H
Borylation

Entry Substrate Ligand Yield (%)
Enantiomeric
Excess (ee, %)

1

N-TIPS-

diphenylsulfoximi

ne

L1 95 98

2
N-TIPS-di(p-

tolyl)sulfoximine
L1 92 97

3
N-TIPS-di(m-

xylyl)sulfoximine
L1 85 96

4

N-TIPS-di(3,5-

dimethylphenyl)s

ulfoximine

L1 88 99

Data is representative of results obtained with a specific chiral bidentate boryl ligand (L1). TIPS

= triisopropylsilyl.

Experimental Protocol: General Procedure for Ir-
Catalyzed C-H Borylation

In a glovebox, an oven-dried vial is charged with [Ir(cod)OMe]₂ (1.5 mol %), the chiral

bidentate boryl ligand (3.3 mol %), and B₂pin₂ (1.2 equiv).
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The vial is sealed and removed from the glovebox.

The N-silyl protected diaryl sulfoximine (1.0 equiv) and anhydrous solvent (e.g.,

cyclohexane) are added via syringe.

The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time

(e.g., 24 h).

After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the

enantioenriched borylated sulfoximine.

Signaling Pathway for Enantioselective C-H Borylation
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Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Asymmetric Epoxidation using Chiral Sulfoximine-
Derived Ylides
Chiral sulfoximines can be converted into the corresponding sulfonium ylides, which are

effective reagents for the asymmetric epoxidation of aldehydes.[7] This method provides

access to enantioenriched epoxides, which are valuable synthetic intermediates. The camphor-

derived chiral sulfonium salts are particularly effective in this transformation.[7]
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Quantitative Data for Asymmetric Epoxidation

Entry Aldehyde Yield (%)
Diastereomeri
c Ratio
(trans:cis)

Enantiomeric
Excess (ee, %)

1 Benzaldehyde 92 >99:1 85

2

p-

Chlorobenzaldeh

yde

95 >99:1 88

3

p-

Nitrobenzaldehy

de

98 >99:1 90

4 Cinnamaldehyde 85 >99:1 82

Data obtained using a camphor-derived chiral sulfonium salt.

Experimental Protocol: General Procedure for
Asymmetric Epoxidation

To a solution of the aldehyde (1.0 equiv) in dichloromethane (0.1 M) is added the chiral

sulfonium salt (1.2 equiv).

The mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (10%, 1.5 equiv)

is added.

The reaction mixture is stirred vigorously at 0 °C for the time required for complete

conversion (typically 1-3 hours).

Water is added to the reaction mixture, and the organic layer is separated.

The aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.
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The crude product is purified by flash column chromatography on silica gel to afford the

chiral epoxide.

Reaction Scheme for Asymmetric Epoxidation
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Caption: General scheme for asymmetric epoxidation.

Conclusion
S,S-Dimethyl sulfoximine and its chiral derivatives are indispensable tools in modern

asymmetric synthesis. The methodologies presented herein highlight their utility in constructing

stereochemically complex molecules with high levels of control. The provided protocols and

data serve as a practical guide for researchers seeking to employ these powerful reagents in

their synthetic endeavors, from academic research to industrial drug development. The

continued development of novel applications for chiral sulfoximines is expected to further

solidify their importance in organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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